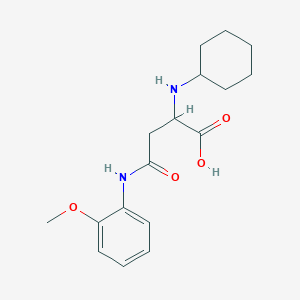
N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor. The 5-HT2C receptor is a subtype of the serotonin receptor that is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide may be able to modulate these behaviors.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. In animal models, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to increase levels of dopamine and norepinephrine in the prefrontal cortex, suggesting that it may have a stimulant-like effect. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to increase levels of acetylcholine in the hippocampus, suggesting that it may have a cognitive-enhancing effect.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is that it has been well studied in animal models, making it a useful tool for researchers studying anxiety, depression, and addiction. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have relatively low toxicity, making it a safe compound to work with in the laboratory.
One limitation of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has poor solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide. One area of interest is in the development of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide analogs that have improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide in humans.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have potential therapeutic applications in several areas of research. One of the main areas of interest is in the treatment of anxiety and depression. Studies have shown that N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide can reduce anxiety-like behavior in animal models, suggesting that it may have anxiolytic properties. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have antidepressant-like effects in animal models, indicating that it may be a potential treatment for depression.
Another area of interest is in the treatment of addiction. N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction. Additionally, N-(4-bromo-2-chlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to reduce alcohol intake in animal models of alcohol addiction.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O2/c1-26-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)19(25)22-18-6-5-15(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCSYXQSYRMCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4131256.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4131263.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4131276.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)
![methyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4131291.png)
amino]methyl}nicotinic acid](/img/structure/B4131297.png)
![3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4131299.png)

![1-(4-bromophenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131318.png)

![methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4131331.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4131342.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4131346.png)